molecular formula C13H13N3O B3382828 4-amino-N-(6-methylpyridin-2-yl)benzamide CAS No. 36845-08-6

4-amino-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B3382828
CAS No.: 36845-08-6
M. Wt: 227.26 g/mol
InChI Key: OJJAQNZSNFIQSA-UHFFFAOYSA-N
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Description

4-amino-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative, characterized by the presence of an amino group and a methylpyridinyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-aminobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(6-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • 4-amino-N-(6-methylpyridin-2-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the amino group can be oxidized to form nitro derivatives or reduced to yield corresponding amines.

Material Science

  • In industrial applications, this compound is explored for developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material characteristics.

Biological Applications

Antiviral Properties

  • Research indicates that derivatives of this compound exhibit antiviral activity. A study highlighted its effectiveness as a small molecule inhibitor against Ebola and Marburg viruses, showing promising results in inhibiting viral entry . Compounds derived from this structure demonstrated EC50 values below 10 μM, indicating strong antiviral potential .

Antibacterial Activity

  • The compound has also been investigated for its antibacterial properties. A study focused on synthesizing related benzamide derivatives revealed significant antibacterial activity against various pathogens, suggesting that structural modifications could enhance efficacy .

Medicinal Applications

Therapeutic Agent Development

  • This compound is being studied for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which may lead to the inhibition of disease progression.

Structure-Activity Relationship (SAR) Studies

  • SAR studies have been conducted to optimize the compound's biological activity. Modifications to the amide and aromatic regions have been shown to improve selectivity and potency against viral infections. For instance, introducing lipophilic substituents has enhanced the antiviral potency of certain derivatives .

Mechanism of Action

The mechanism of action of 4-amino-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signaling pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methylpyridinyl group makes it a versatile compound for various applications in research and industry .

Biological Activity

4-amino-N-(6-methylpyridin-2-yl)benzamide is an organic compound classified under benzamides, characterized by a carboxamido group attached to a benzene ring. Its molecular formula is C13_{13}H13_{13}N3_3O, and it features a 6-methylpyridin-2-yl substituent on the nitrogen atom of the amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways. The presence of both the amino and pyridine groups suggests interactions with biological targets such as enzymes and receptors involved in inflammation. Compounds with similar structures have been shown to produce nitric oxide, which plays a crucial role in immune response and inflammation .

Case Study : A study demonstrated that derivatives of benzamides, including those similar to this compound, exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that this compound could be a candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies show that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial proteins, potentially inhibiting their function.

Research Findings : In vitro studies have indicated that compounds with similar structures exhibit high activity against various bacterial strains, including ESBL-producing E. coli. Docking studies revealed favorable binding interactions with the active sites of bacterial enzymes, suggesting that this compound may act as an effective antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with related compounds highlights how variations in substitution patterns can significantly alter pharmacological properties.

Compound NameStructure FeaturesUnique Aspects
N-(6-methylpyridin-2-yl)benzamideContains a methylpyridine moietyLacks the amino group which may influence activity
4-Amino-N-(2-pyridinyl)benzamideSubstituted at position 2 of pyridineDifferent substitution pattern affecting reactivity
N-(3-pyridyl)benzamideContains a pyridine ring at position 3Variation in position may alter biological effects

This table illustrates how slight modifications can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.
  • Binding Affinity : It shows potential binding affinity to proteins associated with bacterial resistance mechanisms.
  • Nitric Oxide Production : Similar compounds have been linked to increased nitric oxide production, contributing to anti-inflammatory effects .

Properties

IUPAC Name

4-amino-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJAQNZSNFIQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190318
Record name Benzamide, p-amino-N-(6-methyl-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36845-08-6
Record name Benzamide, p-amino-N-(6-methyl-2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036845086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, p-amino-N-(6-methyl-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(6-methylpyridin-2-yl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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